Meta-Substitution Eliminates Intramolecular Hydrogen Bonding, a Key Differentiator from Salicylaldehyde
The meta-position of the hydroxyl group in 3-hydroxybenzaldehyde precludes the formation of an intramolecular hydrogen bond with the aldehyde group, a feature that is dominant in salicylaldehyde (2-hydroxybenzaldehyde) [1]. This absence of internal H-bonding in 3-hydroxybenzaldehyde leads to a higher electron density on the carbonyl oxygen and a different acidity profile compared to salicylaldehyde [2]. Computational studies on hydroxy-substituted salicylaldehydes indicate that the substituent effect due to intramolecular charge transfer from a para-OH to the aldehyde group is ~35% greater than for the interaction of a meta-OH with the aldehyde group, highlighting the distinct electronic communication in the meta-isomer [3].
| Evidence Dimension | Intramolecular Hydrogen Bonding (H-bond) and Charge Transfer Effect |
|---|---|
| Target Compound Data | No intramolecular H-bond; substituent effect of OH in meta position relative to CHO in H-bonded systems. |
| Comparator Or Baseline | Salicylaldehyde (2-hydroxybenzaldehyde) forms a strong intramolecular H-bond; para-substituent effect is ~35% greater than meta. |
| Quantified Difference | Qualitative difference (absence vs. presence of H-bond); ~35% greater charge transfer effect for para vs. meta. |
| Conditions | Computational analysis using B3LYP/6-311+G(d,p) and MP2/aug-cc-pVDZ methods. |
Why This Matters
The absence of intramolecular H-bonding makes 3-hydroxybenzaldehyde's aldehyde group more electrophilic and accessible for certain reactions (e.g., nucleophilic additions, Schiff base formations) compared to salicylaldehyde, which is critical for specific synthetic pathways.
- [1] Filarowski, A., & Koll, A. (2000). Specific features of intramolecular hydrogen bonding in ortho-hydroxybenzaldehydes. Vibrational Spectroscopy, 24(1), 123-128. https://doi.org/10.1016/S0924-2031(00)00091-6 View Source
- [2] Wikipedia. Hydroxybenzaldehyde. https://en.wikipedia.org/wiki/Hydroxybenzaldehyde. View Source
- [3] Krygowski, T. M., & Szatylowicz, H. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Journal of Molecular Modeling, 17(8), 1891-1899. https://doi.org/10.1007/s00894-010-0915-7 View Source
